molecular formula C24H20N2O2 B1207305 1,4-Bis(4-aminophenoxy)-2-phenylbenzene CAS No. 94148-67-1

1,4-Bis(4-aminophenoxy)-2-phenylbenzene

Cat. No.: B1207305
CAS No.: 94148-67-1
M. Wt: 368.4 g/mol
InChI Key: JWRLKLYWXKMAFL-UHFFFAOYSA-N
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Description

1,4-Bis(4-aminophenoxy)-2-phenylbenzene, also known as this compound, is a useful research compound. Its molecular formula is C24H20N2O2 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound 4,4’-([1,1’-Biphenyl]-2,5-diylbis(oxy))dianiline, also known as 1,4-Bis(4-aminophenoxy)-2-phenylbenzene or 4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline, is primarily used as a monomer for synthesizing polyimides . The primary targets of this compound are carboxylic acid dianhydrides, which are used in the synthesis of polyimides .

Mode of Action

This compound interacts with its targets (carboxylic acid dianhydrides) through a polymerization process to form polyimides . The aminophenoxy groups in the compound react with the carboxylic acid dianhydrides, leading to the formation of polyimide chains .

Biochemical Pathways

The primary biochemical pathway involved is the polymerization of the compound with carboxylic acid dianhydrides to form polyimides . The resulting polyimides are known for their ability to withstand high temperatures , making them suitable for use in various industrial applications.

Result of Action

The result of the action of this compound is the formation of polyimides, which are high-performance polymers with excellent thermal stability . These polymers find use in a variety of applications, including electronics, aerospace, and automotive industries .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the polymerization process requires specific conditions, including a certain temperature range and the presence of carboxylic acid dianhydrides . The stability and efficacy of the resulting polyimides can also be influenced by environmental factors such as heat and humidity .

Biochemical Analysis

Biochemical Properties

1,4-Bis(4-aminophenoxy)-2-phenylbenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form charge transfer complexes, which are crucial in biochemical processes. The compound interacts with enzymes such as oxidoreductases and transferases, facilitating electron transfer and group transfer reactions. These interactions are primarily due to the electron-donating nature of the phenyl ether moiety, which enhances the compound’s reactivity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and metabolic pathways. The compound can modulate cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to downstream effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular functions, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it exerts its biochemical effects. Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to transport proteins, and intracellular localization signals .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

4-[4-(4-aminophenoxy)-3-phenylphenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c25-18-6-10-20(11-7-18)27-22-14-15-24(28-21-12-8-19(26)9-13-21)23(16-22)17-4-2-1-3-5-17/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRLKLYWXKMAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072970
Record name Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94148-67-1
Record name 4,4′-[[1,1′-Biphenyl]-2,5-diylbis(oxy)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94148-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(4-aminophenoxy)-2-phenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094148671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-[[1,1'-biphenyl]-2,5-diylbis(oxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4 Bis(4-aminophenoxy)-2-phenylbenzene-(2-Ph-APB-144)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 1,4-Bis(4-aminophenoxy)-2-phenylbenzene in the context of retinopathy?

A: While the exact mechanism of action remains unclear, research indicates that this compound can induce retinopathy in both pigmented and albino rats. [, ] This suggests that this compound, or its metabolites, may interact with specific targets within the retina, ultimately leading to retinal damage. Understanding these interactions and the resulting downstream effects is crucial for developing strategies to prevent or treat retinopathy, particularly if this compound has potential applications in other areas.

Q2: Are there differences in how this compound affects albino rats compared to pigmented rats?

A: Yes, research suggests that pigmented rats might be more susceptible to the retinopathic effects of this compound compared to albino rats. [] This difference in susceptibility could be due to the protective effect of melanin found in the pigmented rats. Further research is needed to fully understand the underlying mechanisms behind this difference and its implications.

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